N,N'-hexane-1,6-diylbis(2-oxo-2H-chromene-3-carboxamide)
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Overview
Description
2-OXO-N-{6-[(2-OXOCHROMEN-3-YL)FORMAMIDO]HEXYL}CHROMENE-3-CARBOXAMIDE is a complex organic compound belonging to the class of coumarin derivatives. Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a unique structure that combines two chromene moieties linked by a hexyl chain, making it a subject of interest for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-OXO-N-{6-[(2-OXOCHROMEN-3-YL)FORMAMIDO]HEXYL}CHROMENE-3-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the chromene-3-carboxamide core. The process often includes:
Formation of Chromene Core: This step involves the cyclization of salicylaldehyde derivatives with ethyl acetoacetate under acidic conditions to form the chromene core.
Amidation: The chromene core is then subjected to amidation reactions with appropriate amines to introduce the formamido group.
Linking with Hexyl Chain: The final step involves linking the two chromene moieties via a hexyl chain through a series of condensation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
2-OXO-N-{6-[(2-OXOCHROMEN-3-YL)FORMAMIDO]HEXYL}CHROMENE-3-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides under mild to moderate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
2-OXO-N-{6-[(2-OXOCHROMEN-3-YL)FORMAMIDO]HEXYL}CHROMENE-3-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a probe in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-OXO-N-{6-[(2-OXOCHROMEN-3-YL)FORMAMIDO]HEXYL}CHROMENE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. For instance, as a pancreatic lipase inhibitor, it binds to the active site of the enzyme, preventing the hydrolysis of triglycerides and thereby reducing fat absorption . The compound’s structure allows it to interact with various amino acid residues in the enzyme’s active site, stabilizing the enzyme-inhibitor complex.
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-N-methyl-2-oxo-2H-chromene-3-carboxamide
- 6-Methyl-2-oxo-N-(quinolin-6-yl)-2H-chromene-3-carboxamide
- N′-{[7-(diethylamino)-2-oxo-2H-chromen-3-yl]carbonyl}pyridine-3-carbohydrazide
Uniqueness
2-OXO-N-{6-[(2-OXOCHROMEN-3-YL)FORMAMIDO]HEXYL}CHROMENE-3-CARBOXAMIDE is unique due to its dual chromene structure linked by a hexyl chain, which imparts distinct chemical and biological properties. This structural feature enhances its ability to interact with multiple molecular targets, making it a versatile compound for various applications.
Properties
Molecular Formula |
C26H24N2O6 |
---|---|
Molecular Weight |
460.5 g/mol |
IUPAC Name |
2-oxo-N-[6-[(2-oxochromene-3-carbonyl)amino]hexyl]chromene-3-carboxamide |
InChI |
InChI=1S/C26H24N2O6/c29-23(19-15-17-9-3-5-11-21(17)33-25(19)31)27-13-7-1-2-8-14-28-24(30)20-16-18-10-4-6-12-22(18)34-26(20)32/h3-6,9-12,15-16H,1-2,7-8,13-14H2,(H,27,29)(H,28,30) |
InChI Key |
QFZMRUJJVOEYDD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NCCCCCCNC(=O)C3=CC4=CC=CC=C4OC3=O |
Origin of Product |
United States |
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